

An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholin-4-ylsulfonyl)phenol is a bifunctional organic compound featuring a phenol, a sulfonamide, and a morpholine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The morpholine moiety is a privileged pharmacophore known to improve the pharmacokinetic profiles of drug candidates, while the arylsulfonamide group is a cornerstone in the design of various therapeutic agents.^[1] The phenolic hydroxyl group provides a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and known biological context of **4-(Morpholin-4-ylsulfonyl)phenol**, offering a foundational resource for its application in research and development.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings, from designing synthesis and purification protocols to formulating it for biological assays.

Chemical Identity

- IUPAC Name: **4-(Morpholin-4-ylsulfonyl)phenol**
- CAS Number: 3077-65-4[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₁₀H₁₃NO₄S[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 243.28 g/mol [\[2\]](#)[\[4\]](#)

Structural Data

The structure of **4-(Morpholin-4-ylsulfonyl)phenol** is defined by a central benzene ring substituted at the 1 and 4 positions by a hydroxyl group and a morpholinylsulfonyl group, respectively.

Diagram 1: Chemical Structure of **4-(Morpholin-4-ylsulfonyl)phenol**

Caption: 2D structure of **4-(Morpholin-4-ylsulfonyl)phenol**.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in various solvents and biological systems.

Property	Value	Source
Physical Form	Solid	[4] [6]
Purity	Typically ≥97%	[5]
Storage	Sealed in dry, Room Temperature	[5]
InChI Key	LYIHIMLRHVZNJK-UHFFFAOYSA-N	[4] [6]
SMILES	C1COCCN1S(=O)(=O)c2ccc(cc2)O	N/A

Synthesis and Purification

The synthesis of **4-(Morpholin-4-ylsulfonyl)phenol** typically proceeds via a two-step sequence involving the sulfonation of a protected phenol or the sulfonylation of phenol followed by deprotection. A common and reliable method involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine. However, a more accessible route starts from phenol itself.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the morpholine from the sulfonyl group, leading back to a phenol sulfonic acid or a derivative thereof. This intermediate can be traced back to phenol, a readily available starting material.

Recommended Synthesis Protocol

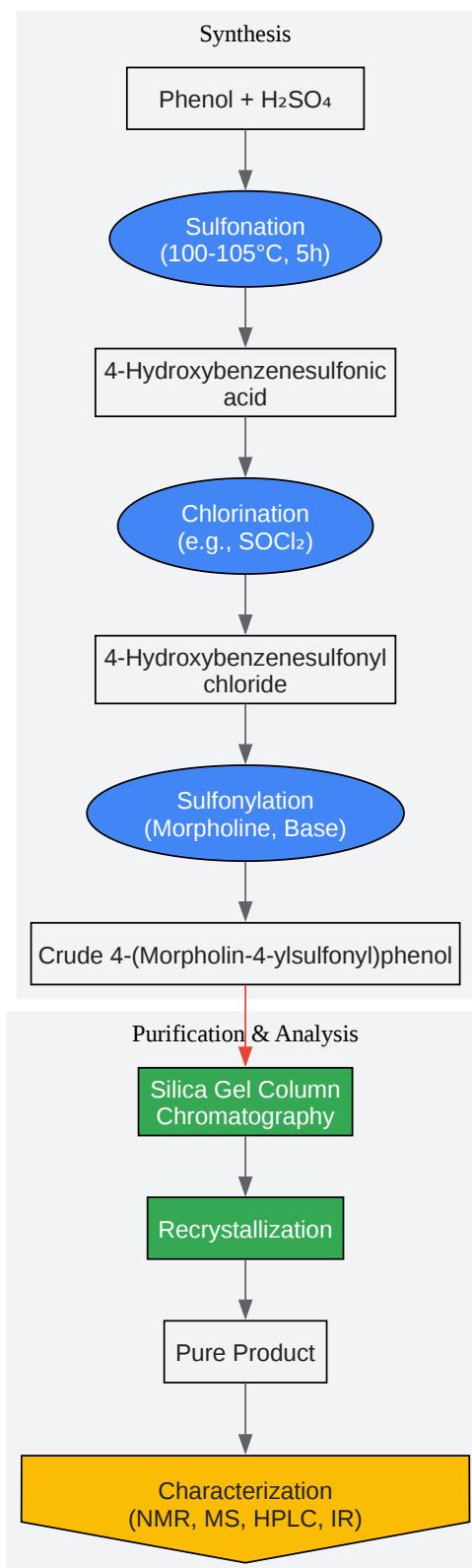
This protocol describes a two-step synthesis starting from phenol.

Step 1: Sulfonation of Phenol to 4-Hydroxybenzenesulfonic acid

- **Causality:** This reaction utilizes concentrated sulfuric acid to introduce a sulfonic acid group onto the phenol ring. The reaction temperature is controlled to favor para-substitution.
- **Procedure:**
 - To 188 g (2.0 moles) of phenol, add 208 g (2.1 moles) of 96-98% sulfuric acid slowly with stirring.
 - Heat the reaction mixture to 100-105 °C for 5 hours.^[7] The mixture will turn into an orange/red mass.
 - Allow the mixture to cool to room temperature.

Step 2: Conversion to **4-(Morpholin-4-ylsulfonyl)phenol**

- **Causality:** The sulfonic acid is first converted to a more reactive sulfonyl chloride, which then readily reacts with the secondary amine of morpholine to form the stable sulfonamide bond.
- **Procedure:**


- The crude 4-hydroxybenzenesulfonic acid from Step 1 is cooled in an ice bath.
- Slowly and cautiously add thionyl chloride (SOCl_2) or a similar chlorinating agent (e.g., phosphorus pentachloride) to the mixture to convert the sulfonic acid to the sulfonyl chloride. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- After the addition is complete, the reaction is carefully quenched with ice-water, and the resulting sulfonyl chloride precipitate is filtered and washed.
- The crude 4-hydroxybenzenesulfonyl chloride is then dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).
- To this solution, add morpholine (2.2 equivalents) and a non-nucleophilic base like triethylamine (to scavenge the HCl byproduct) at 0 °C.
- The reaction is stirred and allowed to warm to room temperature overnight.
- The reaction mixture is then washed with dilute acid, water, and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization

- Purification: The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.
- Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
 - ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - Infrared (IR) Spectroscopy: To identify characteristic functional groups (O-H, S=O, C-N, C-O-C).

- High-Performance Liquid Chromatography (HPLC): To determine purity.

Diagram 2: Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

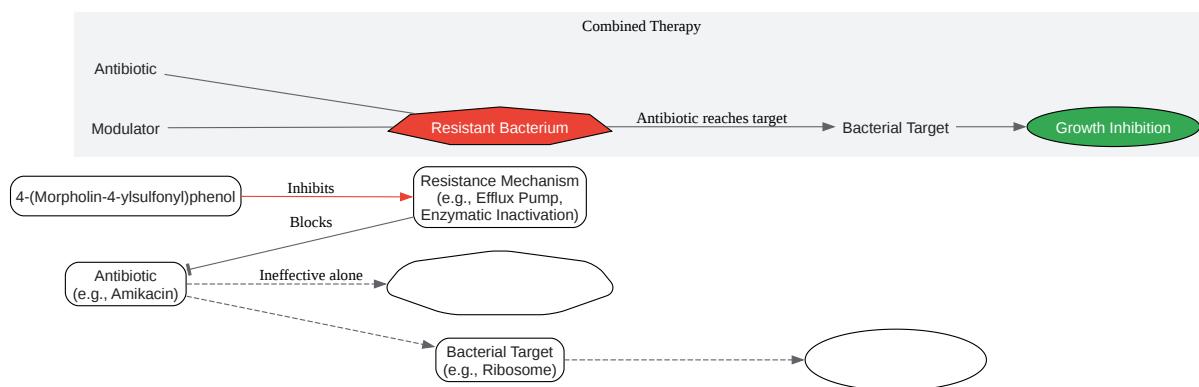
Caption: General workflow for the synthesis and purification of the title compound.

Biological Activity and Therapeutic Potential

While specific studies on **4-(Morpholin-4-ylsulfonyl)phenol** are limited, the constituent pharmacophores—arylsulfonamides and morpholines—are extensively studied and present in numerous clinically approved drugs.

The Role of the Constituent Moieties

- Arylsulfonamides: This functional group is a key feature of carbonic anhydrase inhibitors, diuretics, and certain antibacterial agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with protein targets.
- Morpholine: The morpholine ring is a "privileged pharmacophore" in drug discovery.^[1] Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and overall pharmacokinetic properties.^[1] It is found in drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial agents.^{[1][8]}
- Phenol: Phenolic compounds are known for their antioxidant properties and their ability to participate in hydrogen bonding.^[9] The hydroxyl group can be a critical point of interaction with biological targets or serve as a site for metabolic conjugation.


Potential as an Antibiotic Modulator

A closely related compound, 4-(Phenylsulfonyl)morpholine, which lacks the phenolic hydroxyl group, has been investigated for its ability to modulate the activity of antibiotics against multidrug-resistant bacteria.^{[10][11]} While the compound itself showed weak intrinsic antimicrobial activity (MIC ≥ 1024 $\mu\text{g/mL}$), it significantly potentiated the effect of the aminoglycoside antibiotic amikacin against a resistant strain of *Pseudomonas aeruginosa*.^[10] ^[11] At a sub-inhibitory concentration, it lowered the MIC of amikacin by 8-fold.^[11]

This suggests that the morpholinylsulfonyl scaffold could interfere with bacterial resistance mechanisms. It is plausible that **4-(Morpholin-4-ylsulfonyl)phenol** could exhibit similar or

enhanced modulating activity, with the phenolic group potentially contributing to additional interactions or altered physicochemical properties.

Diagram 3: Hypothetical Mechanism of Antibiotic Modulation

[Click to download full resolution via product page](#)

Caption: Potential role as a modulator overcoming bacterial resistance mechanisms.

Experimental Protocols for Biological Evaluation

To assess the biological activity of **4-(Morpholin-4-ylsulfonyl)phenol**, particularly as an antibiotic modulator, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the intrinsic antimicrobial activity of the compound.

- Methodology:
 - Prepare a stock solution of **4-(Morpholin-4-ylsulfonyl)phenol** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
 - Inoculate each well with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
 - Include positive (bacteria only) and negative (broth only) controls.
 - Incubate the plates at 37 °C for 18-24 hours.
 - The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard (Synergy) Assay

- Objective: To evaluate the synergistic or modulating effect of the compound when combined with a conventional antibiotic.
- Methodology:
 - In a 96-well microtiter plate, prepare a two-dimensional array of dilutions. Serially dilute the antibiotic along the x-axis and **4-(Morpholin-4-ylsulfonyl)phenol** along the y-axis.
 - Inoculate the plate with the target resistant bacterial strain as described for the MIC assay.
 - Incubate under the same conditions.
 - After incubation, determine the MIC of the antibiotic in the presence of each concentration of the test compound, and vice versa.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
 - $$\text{FICI} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$$

- Interpret the FICI value:
 - FICI ≤ 0.5: Synergy
 - 0.5 < FICI ≤ 4.0: Indifference (Additive)
 - FICI > 4.0: Antagonism

Conclusion and Future Directions

4-(Morpholin-4-ylsulfonyl)phenol is a synthetically accessible molecule with significant potential rooted in its well-established pharmacophoric components. While direct biological data on this specific compound is sparse, its structural similarity to known antibiotic modulators provides a strong rationale for its investigation in the context of overcoming antimicrobial resistance. Future research should focus on its synthesis and purification, followed by systematic evaluation of its intrinsic antimicrobial and antibiotic-potentiating activities against a panel of clinically relevant, multidrug-resistant pathogens. Furthermore, its phenolic nature invites exploration into its antioxidant capabilities and its potential as a scaffold for creating libraries of derivatives with enhanced biological profiles.

References

- Porphyrin-Systems. 4-(Morpholinosulfonyl)phenol. [\[Link\]](#)
- PubChem. 4-(Morpholin-4-ylsulfonylmethyl)phenol. [\[Link\]](#)
- PubChem. 4-(Phenylsulfonyl)morpholine. [\[Link\]](#)
- Al-Orphaly, M. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. *Saudi Journal of Biological Sciences*, 23(1), 34–38. [\[Link\]](#)
- Al-Orphaly, M. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. *Saudi Journal of Biological Sciences*, 23(1), 34–38. [\[Link\]](#)
- PubChem. 4-Morpholinophenol. [\[Link\]](#)
- PrepChem.com. Synthesis of phenol sulfonic acid. [\[Link\]](#)
- Bioorganic & Medicinal Chemistry. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. *Bioorganic & Medicinal Chemistry*, 15(2), 939–950. [\[Link\]](#)
- PubChem. 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine. [\[Link\]](#)

- Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. *World Journal of Pharmacy and Pharmaceutical Sciences*, 2(4), 2055-2065. [\[Link\]](#)
- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. *Trends in Organic Chemistry*, 18. [\[Link\]](#)
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). *Bioorganic Chemistry*, 96, 103578. [\[Link\]](#)
- ResearchGate. (2016). morpholine antimicrobial activity. [\[Link\]](#)
- Harada, T., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. *ACS Medicinal Chemistry Letters*, 5(9), 1031–1036. [\[Link\]](#)
- Remoroza, C., et al. (2024). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. *International Journal of Molecular Sciences*, 25(11), 5984. [\[Link\]](#)
- Google Patents. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- Iacopini, P., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. *Molecules*, 27(19), 6667. [\[Link\]](#)
- Gona, P., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. *Molecules*, 27(19), 6523. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. 3077-65-4 Cas No. | 4-(Morpholin-4-ylsulfonyl)phenol | Matrix Scientific [\[matrixscientific.com\]](#)
- 3. 4-(4-MORPHOLINYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](#)
- 4. 4-(morpholin-4-ylsulfonyl)phenol | CymitQuimica [\[cymitquimica.com\]](#)
- 5. 4-(Morpholinosulfonyl)phenol – porphyrin-systems [\[porphyrin-systems.com\]](#)

- 6. 4-(morpholin-4-ylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598892#4-morpholin-4-ylsulfonyl-phenol-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com